molecular formula C15H24O2S B14371263 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene CAS No. 90184-16-0

1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene

Cat. No.: B14371263
CAS No.: 90184-16-0
M. Wt: 268.4 g/mol
InChI Key: WQUZUAOEASOCHH-UHFFFAOYSA-N
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Description

1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is an organic compound that features a benzene ring substituted with propoxy and propan-2-yl sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene typically involves the reaction of 4-propoxybenzene with 3-(propan-2-yl)sulfanylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the sulfanyl group.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is not well-understood. it is believed to interact with molecular targets through its sulfanyl and propoxy groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide
  • 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride

Uniqueness

1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is unique due to the presence of both propoxy and propan-2-yl sulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

90184-16-0

Molecular Formula

C15H24O2S

Molecular Weight

268.4 g/mol

IUPAC Name

1-(3-propan-2-ylsulfanylpropoxy)-4-propoxybenzene

InChI

InChI=1S/C15H24O2S/c1-4-10-16-14-6-8-15(9-7-14)17-11-5-12-18-13(2)3/h6-9,13H,4-5,10-12H2,1-3H3

InChI Key

WQUZUAOEASOCHH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCCSC(C)C

Origin of Product

United States

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